1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
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Overview
Description
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring via an ether bond, and a pentenone chain. This compound is of interest in various fields of chemical research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, can be synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Etherification Reaction: The bromopyrimidine intermediate is then reacted with 4-hydroxypiperidine in the presence of a base such as potassium carbonate (K2CO3) to form the 4-(5-bromopyrimidin-2-yl)oxypiperidine intermediate.
Alkylation Step: The final step involves the alkylation of the intermediate with 4-penten-1-one under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The pentenone chain can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The double bond in the pentenone chain can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thioethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Saturated ketones or alcohols.
Scientific Research Applications
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Studies: Used in the investigation of biological pathways and mechanisms, especially those involving pyrimidine derivatives.
Chemical Biology: Employed as a probe in chemical biology to study interactions with biomolecules.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can engage in hydrogen bonding and π-π interactions with active sites, while the piperidine ring provides structural rigidity and enhances binding affinity. The pentenone chain may participate in covalent interactions or serve as a reactive handle for further modifications.
Comparison with Similar Compounds
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one: Contains a fluorine atom, potentially affecting its pharmacokinetic properties.
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one: The methyl group can influence the compound’s lipophilicity and metabolic stability.
Uniqueness: 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological interactions compared to its analogs. The combination of the bromopyrimidine moiety with the piperidine and pentenone functionalities provides a versatile scaffold for further chemical modifications and applications in various research fields.
Properties
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-2-3-4-13(19)18-7-5-12(6-8-18)20-14-16-9-11(15)10-17-14/h2,9-10,12H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPFIOPDZMUSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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